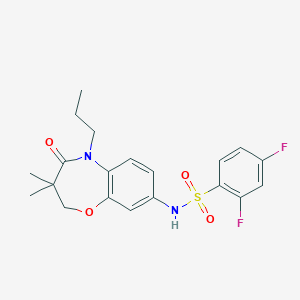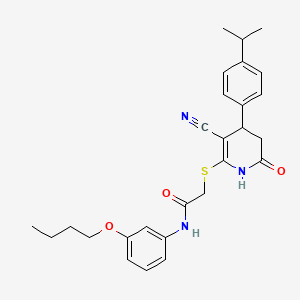![molecular formula C15H15N3O B2828667 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 900892-21-9](/img/structure/B2828667.png)
5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular weight of 211.22 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. One such method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Another method involves the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9N3O/c16-12-8-10 (9-4-2-1-3-5-9)14-11-6-7-13-15 (11)12/h1-8,14H . This indicates the presence of a pyrazolo[1,5-a]pyrimidine core structure, which is a purine analogue .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been found to exhibit various biological activities, including antitrypanosomal, antischistosomal, and antimicrobial activities . They have also been found to inhibit HMG-CoA reductase, COX-2, AMP phosphodiesterase, and KDR kinase .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 298-300 degrees .Scientific Research Applications
Synthesis and Biological Evaluation
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for various biological activities. For instance, Farag and Fahim (2019) explored the synthesis of novel pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, demonstrating significant in vitro antitumor activity against the MCF-7 cell line, along with high antimicrobial and antioxidant activities. DFT calculations were used to investigate the equilibrium geometry of these derivatives, providing insights into their structure-activity relationships (Farag & Fahim, 2019).
Antimicrobial and Antifungal Activities
Research has also focused on the antimicrobial and antifungal potentials of these compounds. Zhang et al. (2016) investigated the antifungal abilities of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols and 2-(pyrazolo[1,5-a]pyrimidin-7-yl)phenols against various phytopathogenic fungi, finding notable antifungal efficacy, which could be beneficial in developing new antifungal agents (Zhang et al., 2016).
Cognitive Impairments and Neurodegenerative Diseases
The search for treatments for cognitive impairments associated with neurodegenerative and neuropsychiatric diseases has led to the development of 3-aminopyrazolo[3,4-d]pyrimidinones. Li et al. (2016) identified ITI-214, a potent and selective inhibitor of phosphodiesterase 1 (PDE1), showing promise for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).
Anti-inflammatory Properties
The exploration of anti-inflammatory properties without ulcerogenic activity has been a significant area of research. Auzzi et al. (1983) synthesized some pyrazolo[1,5-a]pyrimidines to study their anti-inflammatory properties, discovering compounds with high activity and better therapeutic indices than reference drugs, devoid of ulcerogenic activity (Auzzi et al., 1983).
Mechanism of Action
While the exact mechanism of action for 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is not specified, compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to inhibit CDK2, a target for cancer treatment . These compounds have shown potent cytotoxic activities against various cancer cell lines .
Future Directions
The development of novel compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold is an active area of research due to their wide range of biological activities . Future directions may include the design and synthesis of more potent and selective inhibitors targeting various enzymes and receptors .
Properties
IUPAC Name |
3-phenyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10(2)13-8-14(19)18-15(17-13)12(9-16-18)11-6-4-3-5-7-11/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSFQBMQBJCAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2828584.png)
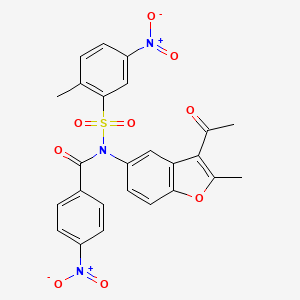
![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2828587.png)

![2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2828589.png)
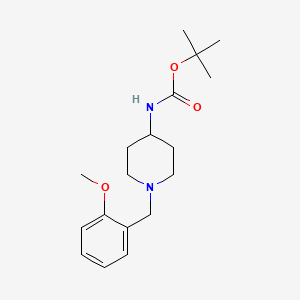

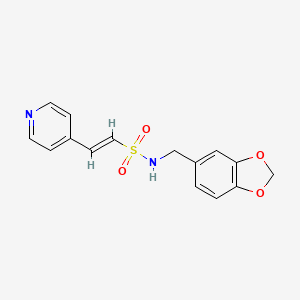
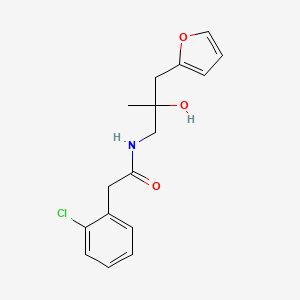

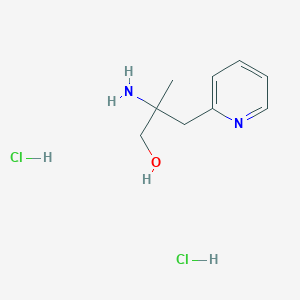
![6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2828603.png)
